REACTION_CXSMILES
|
[CH3:1]C([O-])(C)C.[K+].[Cl:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]=O)=[C:10]([F:16])[CH:9]=1>C1COCC1.[Cl-].[Na+].O>[Cl:7][C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[CH2:1])=[C:10]([F:16])[CH:9]=1 |f:0.1,4.5.6|
|
Name
|
|
Quantity
|
25.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=O)C=C1)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
brine
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
[Cl-].[Na+].O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 5 min at 0° C. and for 1 h at 15° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Portionwise addition of MePPh3Br (62.2 g, 174 mmol)
|
Type
|
CUSTOM
|
Details
|
resulted in a suspension, which
|
Type
|
CUSTOM
|
Details
|
was lowered to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
The temperature was raised to room temperature slowly
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 20 h
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
resulted in a clear two phase system
|
Type
|
CUSTOM
|
Details
|
The combination of layers was decanted from the solid
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
CUSTOM
|
Details
|
The combination of layers was decanted from the solid
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combination of organic layers was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated at a controlled vacuum of 100 mbar
|
Type
|
CUSTOM
|
Details
|
The suspension was triturated
|
Type
|
FILTRATION
|
Details
|
Filtration and pentane washing
|
Type
|
CUSTOM
|
Details
|
provided a filtrate, which
|
Type
|
CONCENTRATION
|
Details
|
was concentrated at a controlled vacuum of 100 mbar
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |